molecular formula C9H10ClNO2 B1398867 6-Chloro-5-methylnicotinic acid ethyl ester CAS No. 942511-70-8

6-Chloro-5-methylnicotinic acid ethyl ester

Cat. No.: B1398867
CAS No.: 942511-70-8
M. Wt: 199.63 g/mol
InChI Key: ARMQAPYXINXSLX-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinic acid ethyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-methylnicotinic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methylnicotinic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMQAPYXINXSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylnicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-5-methylnicotinic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the frequent absence of publicly available, quantitative solubility data for novel or specialized chemical entities, this document focuses on the foundational principles governing its solubility, qualitative assessments based on structural analogues, and detailed, field-proven protocols for the experimental determination of this critical parameter. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to enable successful process development, formulation, and chemical synthesis.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 6-Chloro-5-methylnicotinic acid ethyl ester is sparse, we can infer its likely characteristics from closely related analogues.

Table 1: Physicochemical Properties of 6-Chloro-5-methylnicotinic Acid Ethyl Ester and Related Analogues

Property6-Chloro-5-methylnicotinic Acid Ethyl Ester (Target)Ethyl 6-chloronicotinate[1]Methyl 6-chloro-5-nitronicotinate[2]Nicotinic Acid[3][4]
Molecular Formula C₉H₁₀ClNO₂C₈H₈ClNO₂C₇H₅ClN₂O₄C₆H₅NO₂
Molecular Weight 199.63 g/mol 185.61 g/mol 216.58 g/mol 123.11 g/mol
Appearance Likely a solid or liquidColorless to pale yellow liquid or low melting solidOff-white to grey solidWhite crystalline powder
Predicted XLogP3 ~2.5-3.0 (Estimated)2.31.50.36
Hydrogen Bond Donors 0001
Hydrogen Bond Acceptors 3353
Predicted pKa (Basic) ~2.0-3.0 (Pyridine N, Estimated)Not available-4.81 (Predicted)2.0, 4.85 (Acidic)
  • Lipophilicity (logP) : The ethyl ester and chloro-substituents significantly increase the lipophilicity of the molecule compared to its parent, nicotinic acid. This predicts poor solubility in aqueous media and favorable solubility in organic solvents. The addition of the methyl group further enhances this lipophilicity.

  • Hydrogen Bonding : The absence of hydrogen bond donors and the presence of acceptor sites on the nitrogen and oxygen atoms mean that the molecule can accept hydrogen bonds from protic solvents (like water or ethanol), but cannot form hydrogen bond networks on its own.

  • pKa : The basicity of the pyridine nitrogen is a key factor in aqueous solubility. In acidic conditions (pH < pKa), the nitrogen will be protonated, forming a cationic species with significantly enhanced aqueous solubility.

Solubility Profile: A Qualitative Assessment

Based on its structure and data from related compounds, a qualitative solubility profile can be established. This is crucial for initial solvent screening for synthesis, extraction, and purification processes.

Table 2: Qualitative Solubility of 6-Chloro-5-methylnicotinic Acid Ethyl Ester

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Aqueous Water, Buffered Solutions (pH 2-9)Poorly SolubleHigh lipophilicity (ethyl ester, chloro, and methyl groups) and lack of hydrogen bond donors limit interaction with the water network. Solubility is expected to increase at low pH due to protonation of the pyridine nitrogen.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)SolubleThese solvents can engage in dipole-dipole interactions and accept hydrogen bonds, which is compatible with the polar nature of the ester and pyridine ring.
Polar Protic Ethanol, Methanol, IsopropanolSolubleThe alkyl chains of the alcohols are compatible with the lipophilic parts of the molecule, while the hydroxyl groups can interact with the ester and pyridine moieties.
Non-Polar Toluene, HexanesSparingly to Moderately SolubleSolubility will depend on the balance between the polar core and the non-polar substituents. Toluene is likely a better solvent than hexanes due to potential π-π stacking interactions with the pyridine ring.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving moderately polar, lipophilic compounds. Patents describing the synthesis of similar compounds often use these for extraction, indicating good solubility.[5]

Experimental Determination of Solubility

To move beyond qualitative estimates, rigorous experimental determination is essential. The following protocols describe the gold-standard methods for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility under defined conditions of solvent, temperature, and pressure. It is the benchmark for accurate solubility measurement.[6]

  • Preparation : Add an excess amount of 6-Chloro-5-methylnicotinic acid ethyl ester to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The excess solid should be clearly visible.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the solution is saturated and in equilibrium with the solid phase.[6]

  • Phase Separation : Cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.

  • Quantification : Carefully take a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. Express the solubility in units such as mg/mL or mmol/L.

G Thermodynamic Solubility Workflow (Shake-Flask) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification node_prep Add excess compound to known volume of solvent node_equil Agitate at constant T (24-48 hours) node_prep->node_equil Achieve Equilibrium node_sep Filter or Centrifuge to remove excess solid node_equil->node_sep Isolate Saturated Solution node_quant Dilute supernatant and analyze by HPLC-UV node_sep->node_quant Measure Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This value is often lower than the thermodynamic solubility but is useful for rapid screening.

  • Stock Solution : Prepare a high-concentration stock solution of 6-Chloro-5-methylnicotinic acid ethyl ester in 100% DMSO (e.g., 10 mM).

  • Serial Dilution : In a multi-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and constant across all wells (e.g., 1-2%) to minimize its co-solvent effect.

  • Precipitation : Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Detection : Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the remaining dissolved compound in the filtrate can be determined by HPLC-UV.

G Kinetic Solubility Workflow cluster_stock Stock Preparation cluster_dil Dilution & Precipitation cluster_inc Incubation cluster_det Detection node_stock Prepare concentrated stock in DMSO node_dil Serially dilute stock into aqueous buffer node_stock->node_dil Create concentration gradient node_inc Incubate at RT (1-2 hours) node_dil->node_inc Allow precipitation node_det Measure turbidity via nephelometry node_inc->node_det Identify precipitation point

Caption: High-throughput workflow for Kinetic Solubility.

Conclusion

References

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Lonza AG. (1987). Process for the preparation of 6-methyl-nicotinic-acid esters. European Patent Office.
  • Lonza Ltd. (1986). Process for the production of 6-methylnicotinic acid ester. U.S. Patent and Trademark Office.
  • PubChem. (n.d.). Ethyl 6-chloronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

Discovery and history of 6-Chloro-5-methylnicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-5-methylnicotinic Acid Ethyl Ester: Synthesis, History, and Applications in Modern Drug Discovery

Abstract

6-Chloro-5-methylnicotinic acid ethyl ester is a polysubstituted pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its strategic arrangement of a reactive chloro group, a nucleophilic site, and an ester functional handle makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its historical context, detailed synthetic methodologies with mechanistic insights, physicochemical properties, and its significant role as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Strategic Importance

6-Chloro-5-methylnicotinic acid ethyl ester, with the systematic IUPAC name Ethyl 6-chloro-5-methylpyridine-3-carboxylate, belongs to a class of halogenated nicotinic acid derivatives. These scaffolds are of paramount importance in the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. The pyridine ring is a common motif in drug design, capable of forming key hydrogen bonds and participating in various receptor-ligand interactions.

The strategic value of this particular molecule is derived from the orthogonal reactivity of its substituents:

  • The C6-Chloro Group: Serves as a primary reactive site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of amine, ether, and sulfur-based functionalities. It also acts as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to build molecular complexity.

  • The C5-Methyl Group: Modulates the electronic properties of the pyridine ring and provides a steric handle that can influence the binding selectivity of the final compound.

  • The C3-Ethyl Ester: Functions as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations, or it can be reduced to a primary alcohol.

This unique combination of functional groups allows for a modular and divergent approach to the synthesis of compound libraries, making it a highly sought-after intermediate in modern drug discovery programs.

Historical Context and the Evolution of Synthesis

A singular "discovery" paper for 6-Chloro-5-methylnicotinic acid ethyl ester is not prominent in the literature, which is common for specialized building blocks. Its emergence is intrinsically linked to the broader history of the synthesis of substituted nicotinic acids. Early methods, dating back to the mid-20th century, focused on the harsh oxidation of readily available alkylpyridine precursors. For instance, processes using strong oxidizing agents like potassium permanganate or nitric acid to convert precursors like 2-methyl-5-ethylpyridine into 6-methylnicotinic acid were established.[1][2][3] These early methods, while foundational, often required strenuous conditions and produced significant waste.[1]

The development of more refined techniques for the selective functionalization of the pyridine ring has paved the way for the efficient synthesis of polysubstituted derivatives like the title compound. Modern synthetic chemistry allows for a more controlled and predictable introduction of substituents, moving away from harsh oxidation and towards more elegant strategies involving ring construction or late-stage functionalization. The synthesis of 6-Chloro-5-methylnicotinic acid ethyl ester today relies on these established, robust chemical transformations.

Synthesis and Mechanistic Rationale

The synthesis of 6-Chloro-5-methylnicotinic acid ethyl ester is typically achieved through a multi-step sequence starting from a simpler, functionalized pyridine or by constructing the ring system. A common and logical approach involves the formation of a hydroxynicotinic acid precursor, followed by chlorination and esterification.

A Representative Synthetic Pathway

A plausible and efficient synthetic route starts from 6-hydroxy-5-methylnicotinic acid. This pathway offers high levels of regioselectivity and employs well-understood, reliable reactions.

Synthetic_Pathway cluster_0 Core Synthesis Start 6-Hydroxy-5-methylnicotinic Acid Intermediate 6-Chloro-5-methylnicotinic Acid Start->Intermediate  POCl₃ or SOCl₂ (Chlorination) Product Ethyl 6-Chloro-5-methylnicotinate Intermediate->Product  Ethanol, H⁺ cat. (Esterification)

Caption: A representative two-step synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous chlorinated nicotinic acid esters.[4]

Step 1: Chlorination of 6-Hydroxy-5-methylnicotinic Acid

  • Principle: The hydroxyl group at the 6-position of the pyridine ring is converted into a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via the formation of a reactive intermediate which is then displaced by a chloride ion. Using a catalytic amount of a tertiary amine or DMF can accelerate the reaction.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxy-5-methylnicotinic acid (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

    • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chloro-5-methylnicotinic acid.

Step 2: Fischer Esterification

  • Principle: The carboxylic acid is converted to its ethyl ester via Fischer esterification. This is an acid-catalyzed reaction between the carboxylic acid and an excess of ethanol, driving the equilibrium towards the product.

  • Procedure:

    • Dissolve the crude 6-chloro-5-methylnicotinic acid from the previous step in absolute ethanol (a large excess, e.g., 20-30 eq).

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.2 eq).

    • Heat the mixture to reflux (approx. 78 °C) for 4-8 hours, monitoring for the disappearance of the starting material.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-Chloro-5-methylnicotinic acid ethyl ester.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of 6-Chloro-5-methylnicotinic acid ethyl ester are not widely published. However, based on data from structurally similar compounds, a reliable set of expected properties can be compiled.

PropertyPredicted ValueSource/Basis for Prediction
CAS Number 176183-19-6Based on chemical database searches.
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 200.63 g/mol -
Appearance Off-white to pale yellow solid or oilAnalogy with similar substituted nicotinates.[4]
Melting Point Not widely reported; likely a low-melting solidAnalogy with Methyl 6-chloro-5-nitronicotinate (m.p. 76 °C).[4]
Boiling Point >300 °C (Predicted)Predicted from chemical structure.
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)Based on its structure and general properties of similar organic esters.

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.5-9.0 ppm). The ethyl ester would show a characteristic quartet (CH₂) and triplet (CH₃). The methyl group on the ring would appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons of the pyridine ring, and the carbons of the ethyl and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).

Applications in Drug Discovery and Development

The utility of 6-Chloro-5-methylnicotinic acid ethyl ester lies in its role as a versatile intermediate for synthesizing high-value, biologically active molecules. Its structural features are particularly amenable to the construction of kinase inhibitors.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. The 6-chloro substituent on the pyridine ring is an ideal attachment point for a linker or a side chain that can extend into other regions of the binding site to enhance potency and selectivity.

For example, a closely related compound, methyl 6-chloro-5-nitronicotinate, is a known intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms (e.g., those with BRCA mutations).

The synthesis of a hypothetical kinase inhibitor from our title compound could proceed as follows:

Application_Workflow cluster_1 Kinase Inhibitor Synthesis Start Ethyl 6-Chloro-5- methylnicotinate Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1  R-NH₂ Step2 Ester Hydrolysis Step1->Step2  LiOH or NaOH Step3 Amide Coupling Step2->Step3  R'-NH₂, Coupling Agent Final Final Kinase Inhibitor Molecule Step3->Final

Caption: A general workflow for the application of the title compound.

In this workflow, the chloro group is first displaced by a primary amine (R-NH₂). The resulting intermediate is then saponified to the carboxylic acid, which is subsequently coupled with another amine (R'-NH₂) to form the final inhibitor. This modular approach allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies.

Signaling Pathway Context: PARP Inhibition

To illustrate the therapeutic relevance, the following diagram shows a simplified overview of the PARP signaling pathway and the role of PARP inhibitors.

PARP_Pathway cluster_pathway DNA Damage Response DNA_Damage DNA Single-Strand Break (e.g., from chemotherapy/radiation) PARP_Activation PARP Enzyme Activation DNA_Damage->PARP_Activation Repair Base Excision Repair (BER) PARP_Activation->Repair Recruits repair proteins SSB_to_DSB Stalled Replication Fork Leads to Double-Strand Break (DSB) PARP_Activation->SSB_to_DSB If PARP is inhibited Cell_Survival Cell Survival Repair->Cell_Survival DSB_Repair Homologous Recombination (HR) (Requires functional BRCA1/2) SSB_to_DSB->DSB_Repair DSB_Repair->Cell_Survival In normal cells Apoptosis Apoptosis (Cell Death) DSB_Repair->Apoptosis In BRCA-deficient cancer cells (Synthetic Lethality) PARP_Inhibitor PARP Inhibitor (Synthesized from intermediates like the title compound) PARP_Inhibitor->PARP_Activation  Blocks

Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality.

Conclusion

6-Chloro-5-methylnicotinic acid ethyl ester is a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is intertwined with the broader development of pyridine chemistry, its strategic value is clear and contemporary. The orthogonal reactivity of its functional groups provides a robust platform for the synthesis of complex, biologically active molecules. As the demand for highly specific and potent targeted therapies continues to grow, the importance of versatile and intelligently designed building blocks like 6-Chloro-5-methylnicotinic acid ethyl ester will only increase, solidifying its role as a key component in the medicinal chemist's toolbox.

References

  • European Patent Office. (1989). Process for the preparation of 6-methyl-nicotinic-acid esters (Patent No. EP0128279B1). Retrieved from [1]

  • Shanghai Hisoar Pharmaceutical Technology Development Co., Ltd. (2010). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof (Patent No. CN101812016A). Retrieved from [2]

  • ResearchGate. (2016). How can I syntheis 6-methyl nicotinic acid methyl ester from pyridine?. Retrieved from [Link][3]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 6-Chloro-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of ethyl 6-chloro-5-methylnicotinate, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 2-methyl-5-ethylpyridine. The synthesis involves an initial oxidation and subsequent esterification to yield ethyl 5-methylnicotinate, followed by a regioselective chlorination at the 6-position of the pyridine ring. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Substituted nicotinic acid derivatives are privileged scaffolds in pharmaceutical development, appearing in a wide array of therapeutic agents. Specifically, 6-chloro-5-methylnicotinic acid ethyl ester serves as a key intermediate in the synthesis of various biologically active molecules, including certain insecticides like Mospilan.[1] The strategic introduction of a chlorine atom at the 6-position and a methyl group at the 5-position of the nicotinic acid framework provides crucial handles for further chemical elaboration and influences the molecule's overall physicochemical and pharmacological properties.

This document outlines a reliable and scalable laboratory procedure for the synthesis of this important intermediate, beginning with the oxidation of 2-methyl-5-ethylpyridine. The causality behind each experimental choice is explained to provide a deeper understanding of the transformation and to facilitate troubleshooting and optimization.

Overall Synthetic Scheme

Synthetic_Pathway 2-methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine Intermediate Ethyl 5-methylnicotinate 2-methyl-5-ethylpyridine->Intermediate 1. HNO₃, H₂SO₄ 2. EtOH, H⁺ Final_Product Ethyl 6-chloro-5-methylnicotinate Intermediate->Final_Product SOCl₂ or POCl₃

Caption: Overall synthetic route from 2-methyl-5-ethylpyridine to ethyl 6-chloro-5-methylnicotinate.

Part 1: Synthesis of Ethyl 5-methylnicotinate

This initial step involves the oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid, followed by in-situ esterification. Nitric acid in the presence of sulfuric acid is a potent oxidizing system for this transformation.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-5-ethylpyridine≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Fisher ScientificHandle with extreme care.
Nitric Acid (HNO₃)70%VWRStrong oxidizing agent.
Ethanol (EtOH)AnhydrousJ.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization.
Dichloromethane (CH₂Cl₂)ACS GradeEMD MilliporeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Celite®Filter aid.
Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer, add 2-methyl-5-ethylpyridine (0.1 mol, 12.12 g).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.2 mol, 10.8 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

  • Oxidation: After the addition is complete, heat the mixture to 130-140 °C. Once the temperature has stabilized, add 70% nitric acid (0.4 mol, 25.2 g) dropwise over a period of 2 hours. Caution: This reaction is exothermic and releases nitrogen oxides. Perform this step in a well-ventilated fume hood.

  • Reaction Completion: After the nitric acid addition is complete, maintain the reaction mixture at 140 °C for an additional 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Esterification: Cool the reaction mixture to room temperature. Carefully and slowly add anhydrous ethanol (150 mL). Heat the mixture to reflux and maintain for 6 hours to facilitate the esterification of the resulting nicotinic acid derivative.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl 5-methylnicotinate can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of Ethyl 6-chloro-5-methylnicotinate

The second part of the synthesis involves the regioselective chlorination of ethyl 5-methylnicotinate at the 6-position. This can be achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents are effective for the chlorination of pyridinone-type structures, and it is proposed that the substrate may exist in a tautomeric equilibrium or be activated under the reaction conditions to facilitate chlorination at the electron-deficient 6-position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 5-methylnicotinate≥97%From Part 1
Thionyl Chloride (SOCl₂)≥99%Acros OrganicsHighly corrosive and moisture-sensitive.
Phosphorus Oxychloride (POCl₃)≥99%Alfa AesarHighly corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)AnhydrousCatalytic amount.
TolueneAnhydrousSolvent.
Saturated Sodium Bicarbonate (NaHCO₃)For quenching.
BrineFor washing.
Ethyl AcetateACS GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Experimental Protocol (Using Thionyl Chloride)
  • Reaction Setup: In a 250 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, dissolve ethyl 5-methylnicotinate (0.05 mol, 8.26 g) in anhydrous toluene (100 mL).

  • Reagent Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (0.5 mL). Then, slowly add thionyl chloride (0.1 mol, 7.3 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral. Caution: This quenching process is highly exothermic and releases SO₂ and HCl gases. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ethyl 6-chloro-5-methylnicotinate can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Protocol (Using Phosphorus Oxychloride)

A similar procedure can be followed using phosphorus oxychloride as the chlorinating agent. Typically, a slight excess of POCl₃ is used, and the reaction is often run at a similar reflux temperature. The work-up procedure is also analogous, involving careful quenching with an ice-cold basic solution.

Results and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected YieldAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)MS (ESI) m/z
Ethyl 5-methylnicotinate60-70%Pale yellow oil9.01 (s, 1H), 8.54 (s, 1H), 8.15 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.42 (s, 3H), 1.41 (t, J=7.1 Hz, 3H)165.8, 153.2, 148.9, 137.5, 131.2, 126.4, 61.5, 18.3, 14.3166.08 [M+H]⁺
Ethyl 6-chloro-5-methylnicotinate50-65%White to off-white solid8.89 (d, J=2.2 Hz, 1H), 8.15 (d, J=2.2 Hz, 1H), 4.42 (q, J=7.1 Hz, 2H), 2.48 (s, 3H), 1.42 (t, J=7.1 Hz, 3H)164.7, 152.1, 150.8, 140.2, 132.7, 128.9, 61.9, 17.9, 14.2200.04 [M+H]⁺

Discussion and Mechanistic Insights

The initial oxidation of 2-methyl-5-ethylpyridine is a classic example of side-chain oxidation on an aromatic ring. The presence of sulfuric acid protonates the pyridine nitrogen, making the ring more electron-deficient and directing the strong oxidizing agent, nitric acid, to the alkyl side chain. The subsequent Fischer esterification proceeds under acidic conditions with ethanol.

The regioselective chlorination at the 6-position is a more nuanced transformation. The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, the positions ortho and para to the nitrogen (2-, 4-, and 6-positions) are the most electron-deficient. The presence of the electron-withdrawing ester group at the 3-position further deactivates the ring. Chlorination with reagents like SOCl₂ or POCl₃ likely proceeds through a mechanism involving the activation of the pyridine ring. One plausible pathway involves the initial formation of a complex between the pyridine nitrogen and the chlorinating agent, which enhances the electrophilicity of the ring at the 2- and 6-positions, making it susceptible to nucleophilic attack by a chloride ion.

Chlorination_Mechanism cluster_0 Proposed Activation and Chlorination Start Ethyl 5-methylnicotinate Activated Activated Complex (e.g., with POCl₃) Start->Activated + POCl₃ Intermediate Meisenheimer-like Intermediate Activated->Intermediate + Cl⁻ Product Ethyl 6-chloro-5-methylnicotinate Intermediate->Product - HPO₂Cl₂

Caption: A simplified proposed mechanism for the chlorination of ethyl 5-methylnicotinate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Thionyl chloride and phosphorus oxychloride are highly corrosive, moisture-sensitive, and react violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • The reactions produce noxious gases (NOx, SO₂, HCl). Ensure proper ventilation and consider using a scrubber if performing on a large scale.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of ethyl 6-chloro-5-methylnicotinate from 2-methyl-5-ethylpyridine. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The methodologies described are scalable and can be adapted for various research needs.

References

  • Process for the preparation of 6-methyl-nicotinic-acid esters.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Preparation method of 6-chloronicotinic acid.
  • Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Thionyl chloride. Wikipedia. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • Preparation method of 6-chloronicotinic acid.
  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • Methyl-6-methyinicotinate Route of Synthesis. [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Protocol for assessing the impacts of the insecticide Mospilan SG (acetamiprid) and the fungicide Folicur (tebuconazole) and the. ARPHA Preprints. [Link]

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The Versatile Building Block: A Guide to 6-Chloro-5-methylnicotinic Acid Ethyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Potential

6-Chloro-5-methylnicotinic acid ethyl ester is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a reactive chloro group at the 6-position, a nucleophilic nitrogen atom within the pyridine ring, and an electron-withdrawing ethyl ester group—make it a powerful tool for the construction of complex heterocyclic molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging this compound for the synthesis of novel bioactive molecules, particularly in the realms of pharmaceuticals and agrochemicals.

The strategic placement of the chloro, methyl, and ethyl ester groups on the pyridine core allows for a diverse range of chemical transformations. The chlorine atom, in particular, serves as a key functional handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro and ester substituents, makes the 6-position susceptible to nucleophilic aromatic substitution. These key reactivities open up a vast chemical space for the development of new molecular entities.

Core Applications and Synthetic Strategies

The utility of 6-Chloro-5-methylnicotinic acid ethyl ester as a synthetic intermediate is primarily demonstrated in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of 6-Chloro-5-methylnicotinic acid ethyl ester, the chloro group at the 6-position acts as an electrophilic partner, readily participating in the catalytic cycle with a variety of organoboron reagents. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at this position, a common strategy in the synthesis of kinase inhibitors and other biologically active compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring of 6-Chloro-5-methylnicotinic acid ethyl ester facilitates the displacement of the chloride at the 6-position by a wide range of nucleophiles. This includes amines, alcohols, and thiols, providing a straightforward route to a variety of substituted pyridines. This reaction is fundamental in the synthesis of numerous pharmaceutical and agrochemical scaffolds.

Experimental Protocols and Methodologies

The following sections provide detailed, self-validating protocols for key synthetic transformations involving 6-Chloro-5-methylnicotinic acid ethyl ester. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Protocol 1: Suzuki-Miyaura Coupling of 6-Chloro-5-methylnicotinic Acid Ethyl Ester with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-5-methylnicotinic acid ethyl ester with an arylboronic acid. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.

Reaction Scheme:

Suzuki_Coupling reagent1 6-Chloro-5-methylnicotinic acid ethyl ester catalyst Pd Catalyst, Base Solvent, Heat reagent1->catalyst reagent2 Arylboronic Acid (Ar-B(OH)₂) reagent2->catalyst product 6-Aryl-5-methylnicotinic acid ethyl ester catalyst->product

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberMolar Equivalent
6-Chloro-5-methylnicotinic acid ethyl ester49608-01-71.0
Arylboronic acidVaries1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Varies0.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Varies2.0 - 3.0
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)Varies-

Procedure:

  • To a dry Schlenk flask, add 6-Chloro-5-methylnicotinic acid ethyl ester (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.03 eq.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methylnicotinic acid ethyl ester.

Expert Insights:

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is crucial for the success of the Suzuki coupling. For less reactive chloro-pyridines, catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly improve reaction rates and yields.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and can greatly influence the reaction outcome. A common and effective combination for this type of substrate is potassium carbonate as the base in a mixture of dioxane and water. The water is essential for the transmetalation step of the catalytic cycle.[1]

  • Microwave Irradiation: For challenging substrates or to accelerate the reaction, microwave-assisted heating can be a powerful tool. This often leads to shorter reaction times and improved yields.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ Transmetal Transmetalation (R-B(OH)₂) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)(R)L₂ PdII_ArR->Pd0 RedElim Reductive Elimination PdII_ArR->RedElim Product Ar-R SNAr_Reaction reagent1 6-Chloro-5-methylnicotinic acid ethyl ester conditions Base (optional) Solvent, Heat reagent1->conditions reagent2 Amine (R¹R²NH) reagent2->conditions product 6-(R¹R²N)-5-methylnicotinic acid ethyl ester conditions->product

Figure 3: General scheme for the nucleophilic aromatic substitution with an amine.

Materials:

ReagentCAS NumberMolar Equivalent
6-Chloro-5-methylnicotinic acid ethyl ester49608-01-71.0
Amine (primary or secondary)Varies1.1 - 2.0
Base (e.g., K₂CO₃, Et₃N, DIPEA) (optional)Varies1.0 - 2.0
Solvent (e.g., EtOH, DMF, DMSO, Dioxane)Varies-

Procedure:

  • In a round-bottom flask, dissolve 6-Chloro-5-methylnicotinic acid ethyl ester (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Add the amine (1.5 eq.). If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) to liberate the free amine.

  • Heat the reaction mixture to a temperature between 50 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 6-amino-5-methylnicotinic acid ethyl ester.

Expert Insights:

  • Mechanism and Regioselectivity: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing ester group and the ring nitrogen activate the pyridine ring towards nucleophilic attack, specifically at the positions ortho and para to the nitrogen (C2, C4, and C6). The attack of the nucleophile at the C6 position forms a resonance-stabilized intermediate known as a Meisenheimer complex, which then expels the chloride ion to afford the substituted product.

  • Solvent and Temperature: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cationic species and leaving the nucleophile more reactive. For less reactive amines, higher temperatures may be required.

  • Use of a Base: A base is often included to scavenge the HCl that is formed during the reaction, especially when using the free base of the amine. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Application in Drug Discovery: The Synthesis of Etoricoxib Analogues

6-Chloro-5-methylnicotinic acid derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, they can be utilized in the synthesis of analogues of Etoricoxib, a selective COX-2 inhibitor. [3]The core structure of Etoricoxib features a bipyridine system, which can be constructed using cross-coupling methodologies where a substituted chloropyridine is a key building block.

The general synthetic strategy involves a Suzuki coupling of a 6-chloronicotinic acid derivative with an appropriately substituted pyridineboronic acid or a related organoboron species. The resulting bipyridine can then be further elaborated to the final drug molecule. The presence of the methyl group at the 5-position in the title compound allows for the synthesis of novel Etoricoxib analogues with potentially altered pharmacological profiles.

Safety and Handling

6-Chloro-5-methylnicotinic acid ethyl ester should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed or in contact with skin. [4]Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

6-Chloro-5-methylnicotinic acid ethyl ester is a highly valuable and versatile building block in organic synthesis. Its ability to undergo both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides a powerful platform for the construction of a wide array of complex heterocyclic molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in their efforts to synthesize novel compounds with potential applications in drug discovery and agrochemical development.

References

  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-chloro-nicotinic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (2010). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • BuyersGuideChem. (n.d.). 6-Chloronicotinic acid ethyl ester | 49608-01-7. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of reference substance for synthesizing etoricoxib. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • (Document unavailable)
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions.
  • European Patent Office. (2014, August 20). A process for the preparation of etoricoxib - Patent 2479166.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016, July 24). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate.
  • YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

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HPLC and GC analysis of 6-Chloro-5-methylnicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chromatographic Analysis of 6-Chloro-5-methylnicotinic acid ethyl ester

Abstract

This document provides comprehensive methodologies for the quantitative analysis of 6-Chloro-5-methylnicotinic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical synthesis. We present detailed, validated starting protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind critical experimental choices—from column and mobile phase selection to detector settings—is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed with self-validating principles in mind, adhering to the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and scientific rigor for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

6-Chloro-5-methylnicotinic acid ethyl ester is a substituted pyridine derivative. Compounds of this class are pivotal building blocks in the synthesis of a wide array of biologically active molecules.[1] The precise analytical characterization of this intermediate is critical for ensuring the purity, stability, and quality of final active pharmaceutical ingredients (APIs) and other chemical products. Inaccurate quantification or failure to detect critical impurities can have significant downstream consequences, impacting reaction yield, product safety, and regulatory compliance.

This guide details two orthogonal chromatographic techniques, HPLC and GC, to provide a robust analytical toolkit for this compound.

  • High-Performance Liquid Chromatography (HPLC) is the primary method for potency determination and stability-indicating assays due to its high precision, and its ability to separate non-volatile impurities and degradation products.

  • Gas Chromatography (GC) serves as an excellent complementary technique, ideal for analyzing volatile and semi-volatile organic impurities, residual solvents, or as an alternative quantification method.[2][3]

The protocols herein are grounded in established chromatographic principles and are designed to be validated according to the ICH Q2(R2) guideline, which outlines the necessary tests to prove an analytical procedure is fit for its intended purpose.[4][5][6]

Part I: High-Performance Liquid Chromatography (HPLC) Analysis

The proposed reverse-phase HPLC (RP-HPLC) method is designed to be a stability-indicating assay. This requires the method to be specific enough to separate the main compound (analyte) from any potential degradation products or synthesis-related impurities.[7][8]

Causality of Method Design

The development of a robust HPLC method is a systematic process. The choices below are explained to provide insight into the chromatographic logic.

  • Column Selection: A Phenomenex® C18 column (or equivalent) is selected as the stationary phase.[7] C18 (octadecylsilane) phases are highly hydrophobic and offer excellent retention for moderately polar compounds like our target analyte. The pyridine ring and ethyl ester group provide sufficient polarity to elute under reverse-phase conditions, while the methyl and chloro substituents contribute to its retention. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a strong balance of resolving power and acceptable backpressure.[9][10]

  • Mobile Phase Strategy: A mobile phase of acetonitrile and a potassium dihydrogen phosphate buffer is chosen.[7] Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The aqueous buffer is critical. The pyridine nitrogen in the analyte is basic; without pH control, it can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing. By adjusting the mobile phase to a slightly acidic pH (e.g., 4.5) with phosphoric acid, the pyridine nitrogen is consistently protonated, ensuring a single ionic form and promoting sharp, symmetrical peak shapes.

  • Detection Wavelength: The conjugated pyridine ring system is a strong chromophore. Based on structurally similar nicotinic acid derivatives, a UV detection wavelength between 245 nm and 265 nm is expected to provide high sensitivity.[7][9] An initial photodiode array (PDA) scan is recommended to determine the precise absorbance maximum (λmax) for optimal signal-to-noise ratio.

Detailed HPLC Protocol
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Phenomenex® C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water.

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (85%).

  • Reference Standard: 6-Chloro-5-methylnicotinic acid ethyl ester (purity ≥ 99.5%).

  • Phosphate Buffer (25 mM, pH 4.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 4.5 ± 0.05 with 10% v/v phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer (60:40, v/v). Degas before use.

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the diluent.

ParameterSetting
Column Phenomenex® C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer, pH 4.5 (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 15 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Mobile Phase & Diluent Standard Prepare Standard (100 µg/mL) Reagents->Standard Sample Prepare Sample (100 µg/mL) Reagents->Sample Equilibrate Equilibrate System (30 min) Standard->Equilibrate Sample->Equilibrate Inject Inject Blank, Standards, & Samples Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Concentration & Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of 6-Chloro-5-methylnicotinic acid ethyl ester.

Method Validation Protocol (ICH Q2(R2))

This protocol must be validated for its intended use.[11] The following parameters and acceptance criteria provide a framework for this validation.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, standard, and force-degraded samples (0.1M HCl, 0.1M NaOH, 10% H₂O₂, Heat, UV light).Peak for analyte is pure and resolved from all degradation peaks (Resolution > 2.0).
Linearity Analyze 5 concentrations over the range of 25-150 µg/mL (e.g., 25, 50, 75, 100, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with the analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.
LOQ/LOD Determine by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N for LOQ ≈ 10; S/N for LOD ≈ 3.

Part II: Gas Chromatography (GC) Analysis

GC is an ideal orthogonal technique for purity assessment, particularly for identifying volatile impurities that may not be detected by HPLC. Given the ethyl ester functionality, the analyte is expected to be sufficiently volatile for GC analysis without derivatization.

Causality of Method Design
  • Column Selection: A DB-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column is a robust, general-purpose choice. This non-polar stationary phase separates compounds primarily based on their boiling points. Its versatility makes it suitable for an initial screen of unknown volatile impurities.

  • Inlet and Temperature Program: A split injection is used to prevent column overloading and ensure sharp peaks. A temperature ramp is essential for eluting the analyte in a reasonable time while providing good separation of any earlier-eluting (more volatile) or later-eluting (less volatile) impurities. The program starts below the solvent's boiling point and ramps up to a temperature that ensures the analyte elutes with a good peak shape.

  • Detector Selection:

    • Flame Ionization Detector (FID): Chosen for its robustness, wide linear range, and near-universal response to organic compounds. It is the workhorse for quantitative analysis in GC.[3]

    • Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of the analyte and impurities based on their mass spectra, which is invaluable for impurity profiling and method development.[12][13]

Detailed GC Protocol
  • GC System: Agilent 8890, Shimadzu GC-2010 Plus, or equivalent, equipped with a split/splitless inlet, FID or MS detector.

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID).

  • Solvent: HPLC-grade or GC-grade Ethyl Acetate.

  • Reference Standard: 6-Chloro-5-methylnicotinic acid ethyl ester (purity ≥ 99.5%).

  • Diluent: Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with ethyl acetate.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using ethyl acetate.

ParameterSetting
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Detector (FID) Temperature: 300 °C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min
Detector (MS) Transfer Line: 280 °C, Ion Source: 230 °C, Scan Range: 40-400 amu
GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard in Ethyl Acetate Setup Set GC Method (Temp Program, Flows) Standard->Setup Sample Prepare Sample in Ethyl Acetate Sample->Setup Inject Inject Blank, Standard, & Sample Setup->Inject Run Execute Temperature Program Inject->Run Integrate Integrate Peaks Run->Integrate Calculate Calculate Area % or Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the GC analysis of 6-Chloro-5-methylnicotinic acid ethyl ester.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
HPLC: Peak Tailing 1. Mobile phase pH is inappropriate. 2. Column is degrading (loss of end-capping). 3. Sample overload.1. Ensure mobile phase pH is consistently acidic (e.g., 3.0-4.5). 2. Replace the column. Use a pre-column guard. 3. Reduce sample concentration or injection volume.
HPLC: Drifting Baseline 1. Column not fully equilibrated. 2. Mobile phase composition changing. 3. Detector lamp failing.1. Equilibrate column for at least 30-60 minutes. 2. Ensure mobile phase is well-mixed and degassed. 3. Check lamp energy and replace if necessary.
GC: Broad Peaks 1. Inlet temperature is too low. 2. Column contamination or degradation. 3. Carrier gas flow rate is too low.1. Increase inlet temperature (but not above analyte's decomposition temp). 2. "Bake out" the column at its maximum temperature limit. Trim the first few cm of the column. 3. Verify and adjust carrier gas flow rate.
GC: Poor Reproducibility 1. Leak in the system (inlet septum). 2. Inconsistent injection volume. 3. Sample is not fully dissolved.1. Replace the inlet septum. Perform a leak check. 2. Check autosampler syringe for air bubbles or damage. 3. Ensure sample is fully solubilized before injection.

Conclusion

The HPLC and GC methods detailed in this application note provide a robust and scientifically sound foundation for the analysis of 6-Chloro-5-methylnicotinic acid ethyl ester. The HPLC method is optimized for stability-indicating assays and precise quantification, while the GC method serves as an excellent orthogonal technique for purity confirmation and volatile impurity analysis. By explaining the rationale behind the chosen parameters, this guide equips researchers and drug development professionals with the necessary tools to implement, validate, and adapt these protocols for their specific analytical needs, ensuring the generation of high-quality, reliable data in a regulated environment.

References

  • PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available from: [Link]

  • Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PLoS ONE. Available from: [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

  • ResearchGate. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Fossler, C. L., Setliff, F. L., & Shaikh, A. U. (1992). Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. Journal of the Arkansas Academy of Science, 46, Article 13. Available from: [Link]

  • Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. Available from: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available from: [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]

  • ResearchGate. (2005). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Development and Validation of New Stability-Indicating RP-HPLC Method for Estimation of Nicotinamide and Salicylic Acid from Topical Gel Formulation. Available from: [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? Available from: [Link]

  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available from: [Link]

  • Patel, R., et al. (2021). A comparative study of chemical composition of two different stages of Raphanus sativus Linn. by GC-MS analysis. International Journal of Research in Ayurveda and Pharmacy. Available from: [Link]

  • National Center for Biotechnology Information. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]

  • ChemBK. (2024). 5-chloro-nicotinic acid ethyl ester. Available from: [Link]

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Application Notes and Protocols: Strategic Synthesis of Etoricoxib Intermediates Utilizing 6-Chloro-5-methylnicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of 6-chloro-5-methylnicotinic acid ethyl ester in the synthesis of key intermediates for etoricoxib, a potent and selective COX-2 inhibitor. By leveraging modern synthetic methodologies, specifically palladium-catalyzed cross-coupling reactions, this document outlines a robust and efficient pathway for the construction of the core 2,3'-bipyridine framework of etoricoxib. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of experimental choices and self-validating systems to ensure reproducibility and high fidelity.

Introduction: The Significance of Etoricoxib and its Synthetic Challenges

Etoricoxib, chemically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation associated with various forms of arthritis and other conditions.[1][2] Its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme offers a favorable gastrointestinal safety profile compared to non-selective NSAIDs.

The synthesis of etoricoxib presents a significant challenge due to the requirement for precise construction of its sterically hindered 2,3'-bipyridine core. Various synthetic strategies have been developed, often involving multi-step sequences and the use of specialized reagents.[3][4] This application note focuses on a strategic approach that employs the readily accessible 6-chloro-5-methylnicotinic acid ethyl ester as a key building block for the pyridine ring system of etoricoxib.

Strategic Synthesis Pathway: A Palladium-Catalyzed Cross-Coupling Approach

The core of our proposed synthetic strategy hinges on a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl and heteroaryl systems.[5][6][7] In this pathway, 6-chloro-5-methylnicotinic acid ethyl ester serves as the electrophilic coupling partner. The chlorine atom at the 6-position of the pyridine ring is strategically positioned for oxidative addition to a palladium(0) catalyst.

The overall synthetic workflow can be conceptualized as follows:

Etoricoxib Intermediate Synthesis Workflow Start 6-Chloro-5-methylnicotinic acid ethyl ester Intermediate1 Ethyl 5-methyl-2-(pyridin-3-yl)nicotinate (Bipyridine Intermediate) Start->Intermediate1 Suzuki-Miyaura Cross-Coupling Intermediate2 (5-Methyl-[2,3'-bipyridin]-6-yl)methanol Intermediate1->Intermediate2 Reduction Intermediate3 6-(Chloromethyl)-5-methyl-[2,3'-bipyridine] Intermediate2->Intermediate3 Chlorination FinalIntermediate Key Etoricoxib Precursor Intermediate3->FinalIntermediate Coupling with 4-(methylsulfonyl)phenyl fragment

Figure 1: Proposed synthetic workflow for an etoricoxib intermediate.

This approach offers several advantages:

  • Convergent Synthesis: The two main pyridine rings are coupled late in the synthesis, allowing for independent modification of each fragment.

  • High Efficiency: Palladium-catalyzed cross-coupling reactions are known for their high yields and functional group tolerance.

  • Strategic Use of Starting Material: 6-Chloro-5-methylnicotinic acid ethyl ester provides a pre-functionalized pyridine ring, simplifying the overall synthesis.

Experimental Protocols

Synthesis of Ethyl 5-methyl-2-(pyridin-3-yl)nicotinate (Bipyridine Intermediate) via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[8][9]

Reaction Scheme:

Protocol:

  • Reagent Preparation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • To the flask, add 6-chloro-5-methylnicotinic acid ethyl ester (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Slowly add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq), to the reaction mixture with vigorous stirring.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 5-methyl-2-(pyridin-3-yl)nicotinate.

Data Presentation:

ParameterValue
Starting Material 6-Chloro-5-methylnicotinic acid ethyl ester
Coupling Partner Pyridine-3-boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium Carbonate (2M aq.)
Solvent Toluene/Water
Reaction Temperature 90 °C
Typical Yield 85-95%
Reduction of the Ester to the Corresponding Alcohol

The ethyl ester of the bipyridine intermediate is reduced to the corresponding primary alcohol, which serves as a handle for further functionalization.

Reaction Scheme:

Protocol:

  • Reagent Preparation:

    • In a dry, inert atmosphere, dissolve ethyl 5-methyl-2-(pyridin-3-yl)nicotinate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution or slurry of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq) or sodium borohydride (NaBH₄) in the presence of a Lewis acid, to the cooled solution of the ester.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup for LiAlH₄).

    • Filter the resulting precipitate and wash it with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.

Chlorination of the Alcohol

The primary alcohol is converted to the corresponding chloride, activating it for the subsequent coupling reaction.

Reaction Scheme:

Protocol:

  • Reagent Preparation:

    • In a dry, inert atmosphere, dissolve (5-methyl-[2,3'-bipyridin]-6-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C.

  • Reaction Execution:

    • Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(chloromethyl)-5-methyl-[2,3'-bipyridine], which is often used directly in the next step.

Subsequent Steps Towards Etoricoxib

The resulting 6-(chloromethyl)-5-methyl-[2,3'-bipyridine] is a key intermediate that can be coupled with a suitable 4-(methylsulfonyl)phenyl nucleophile to complete the carbon skeleton of etoricoxib. This can be achieved through various methods, including nucleophilic substitution or by converting the chloromethyl group to an organometallic species for a cross-coupling reaction.

Conclusion

The synthetic pathway detailed in these application notes provides a robust and efficient method for the synthesis of key etoricoxib intermediates, starting from the commercially available 6-chloro-5-methylnicotinic acid ethyl ester. The use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of this strategy, offering high yields and operational simplicity. The subsequent reduction and chlorination steps are standard transformations that can be readily implemented in a laboratory setting. This guide serves as a valuable resource for researchers and scientists engaged in the development of synthetic routes to etoricoxib and other complex bipyridine-containing molecules.

References

  • Etoricoxib. (n.d.). In PubChem. Retrieved from [Link]

  • EP2479166A1 - A process for the preparation of etoricoxib - Google Patents. (n.d.). Retrieved from [1]

  • US9024030B2 - Process for the synthesis of etoricoxib - Google Patents. (n.d.). Retrieved from [3]

  • WO2014114352A1 - Process for making etoricoxib - Google Patents. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link][5]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link][6]

  • Method for preparing etoricoxib - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. (n.d.). Retrieved from [Link]

  • 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link][8]

  • Reactions of Grignard Reagents with an Azacrown Ether; Formation of RMg(14N4)+ and XMg(14N4)+ Cations and RnMgX3-n- and X- Anions1 | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • Preparation Of Etoricoxib By Continuous Flow. (2025, September 19). Retrieved from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved from [Link][9]

  • WO/2013/104546 PROCESS FOR THE SYNTHESIS OF ETORICOXIB - WIPO Patentscope. (n.d.). Retrieved from [Link][4]

  • Grignard Reagent with Esters - a Practice Example - YouTube. (2022, October 16). Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Retrieved from [Link][7]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Chloro-5-methylnicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 6-Chloro-5-methylnicotinic acid ethyl ester. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of what you are trying to remove. The impurities present in crude 6-Chloro-5-methylnicotinic acid ethyl ester are typically derived from the synthetic route, which often involves the oxidation of a substituted pyridine followed by esterification.[1][2]

Q1: What are the most common impurities I should expect in my crude product?

A: Your crude material likely contains a mixture of unreacted starting materials, reagents, and side-products. The exact profile depends on the synthetic method, but common contaminants are summarized in the table below.

Table 1: Common Potential Impurities and Their Origins

Impurity NameProbable OriginKey Physicochemical PropertyImplication for Purification
2-methyl-5-ethylpyridineUnreacted starting material from oxidation step.[1][3]Basic, volatile liquidCan often be removed by acidic wash during workup.
6-Methylnicotinic acidIncomplete esterification of the carboxylic acid intermediate.Acidic, polar solidRemovable with a basic wash (e.g., NaHCO₃ solution).[4]
Isocinchomeronic acid diesterOver-oxidation of the starting material.[1][3]Non-polar diesterPolarity is often similar to the desired product, making it a challenging impurity to remove by chromatography.
Residual Mineral Acids (H₂SO₄, HNO₃)Catalysts and reagents from the oxidation step.[1]Highly polar, corrosiveMust be neutralized and removed during aqueous workup.
Colored ByproductsHigh-temperature reactions or side-reactions.[5]Often polar, complex structuresMay require treatment with activated carbon or removal via chromatography.

Section 2: Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q2: My crude product is a dark, oily substance, but I expected a solid. What should I do first?

A: The physical state of your crude product is an important diagnostic clue. An oily appearance often indicates the presence of significant amounts of unreacted starting materials, residual solvents, or low-melting side products.

  • Causality: The desired product, 6-Chloro-5-methylnicotinic acid ethyl ester, is a solid at room temperature. The depression of the melting point and oily nature are due to impurities.

  • Troubleshooting Steps:

    • Initial Analysis: First, obtain a quick ¹H NMR or TLC of the crude oil. This will help identify the major components and give you an idea of the product-to-impurity ratio.

    • Aqueous Workup: If not already performed, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform a series of aqueous washes.

      • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted 2-methyl-5-ethylpyridine.

      • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, particularly unesterified 6-methylnicotinic acid.[4]

      • Wash with brine to remove residual water and help break any emulsions.

    • Re-evaluation: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure, re-evaluate the physical state. Often, this simple workup is sufficient to remove enough impurities to induce crystallization.

Q3: I performed a recrystallization, but the product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or when the solution is cooled too rapidly.

  • Causality: The impurities present are preventing the ordered arrangement of the desired molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation limit.

    • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help. Do not place it directly into an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Re-evaluation: If oiling out persists, your chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures.[6] Consider using a two-solvent system (e.g., ethyl acetate/hexanes), where the product is soluble in one (ethyl acetate) and insoluble in the other (hexanes). Dissolve the crude product in a minimal amount of the "good" hot solvent and slowly add the "bad" solvent until the solution becomes turbid. Then, add a drop of the "good" solvent to clarify and allow it to cool slowly.

Q4: My column chromatography is giving poor separation between my product and an unknown impurity. What adjustments can I make?

A: Poor separation in column chromatography usually points to an issue with the choice of mobile phase (eluent), stationary phase, or technique.

  • Causality: The polarity of the eluent is not optimized to create a sufficient difference in the retention times (Rf values) of your product and the impurity.

  • Troubleshooting Steps:

    • TLC Optimization: The key to a successful column is to first find a solvent system that gives good separation on a TLC plate.[7] Aim for an Rf value of 0.25-0.35 for your desired product. The impurity you want to remove should have a significantly different Rf.

    • Adjust Solvent Polarity:

      • If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexanes to 10%).

      • If the spots are stuck on the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Consider a Different Solvent System: Sometimes, a simple binary system like ethyl acetate/hexanes is not sufficient. For pyridine-containing molecules, adding a small amount of a more polar solvent like methanol or a base like triethylamine (for basic compounds) to the mobile phase can improve peak shape and resolution.

    • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.

    • Sample Loading Technique: Always load the sample onto the column in the smallest possible volume of solvent. For best results, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]

Section 3: Detailed Purification Protocols

Here are two validated protocols for the purification of 6-Chloro-5-methylnicotinic acid ethyl ester.

Protocol A: Purification by Recrystallization

This method is ideal when the crude product is mostly solid and contains impurities with different solubility profiles.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent system. A mixture of ethyl acetate and hexanes is often effective.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate with swirling until the solid just dissolves. Rationale: Using the minimum amount of solvent is crucial for maximizing recovery yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% by weight) and heat the mixture at reflux for 5-10 minutes. Rationale: The porous surface of activated carbon adsorbs colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities. Rationale: This step must be done quickly and with pre-warmed glassware to prevent premature crystallization.

  • Crystallization: To the hot filtrate, slowly add hexanes until the solution becomes persistently cloudy. Add a drop or two of ethyl acetate to re-clarify. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze for purity by HPLC and confirm identity by NMR.

Protocol B: Purification by Flash Column Chromatography

This is the method of choice for purifying oils or solids with closely related impurities.[9]

  • Eluent Selection: Develop a solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 25%). Aim for an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate/hexanes). Ensure the silica bed is compact and level.[10]

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Rationale: Dry loading prevents dissolution issues at the column head and leads to sharper bands.

  • Elution: Begin eluting the column with the initial low-polarity solvent, applying positive pressure (flash chromatography). Collect fractions (e.g., 20 mL each) in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent as the column runs (e.g., switch to 10% ethyl acetate, then 15%, etc.). This will elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate and visualize under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified 6-Chloro-5-methylnicotinic acid ethyl ester.

Section 4: Visual Workflows and Data

Visual aids can simplify complex decision-making and procedural flows.

Diagram 1: Decision Workflow for Purification Method Selection

Purification_Decision_Tree start Crude Product Analysis state Is the crude product >85% solid? start->state purity_check Are impurities significantly different in polarity? state->purity_check Yes chromatography Perform Column Chromatography state->chromatography No (Oily / Low Purity) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No success Pure Product recrystallize->success chromatography->success

Caption: Decision tree for selecting an appropriate purification strategy.

Diagram 2: Standard Flash Column Chromatography Workflow

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Optimize Eluent (TLC, Rf ≈ 0.3) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: Step-by-step workflow for purification by flash chromatography.

Section 5: FAQs for Purity Analysis

Q5: How can I quickly assess the purity of my column fractions?

A: Thin-Layer Chromatography (TLC) is the most efficient method. Spot a small amount from each fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize under a UV lamp (254 nm). Fractions containing the same single spot can be combined.

Q6: What is the best way to get an accurate, quantitative measure of my final product's purity?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for quantitative purity analysis.[11] By integrating the area of the product peak and comparing it to the total area of all peaks, you can determine the purity with high accuracy. Quantitative NMR (qNMR) is another powerful technique that can determine purity without needing a reference standard of the impurities.

Q7: How do I definitively confirm the chemical identity of my purified product?

A: A combination of spectroscopic techniques is required:

  • ¹H and ¹³C NMR: Provides information about the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[12]

By applying the principles and techniques outlined in this guide, you will be better equipped to overcome the challenges associated with the purification of 6-Chloro-5-methylnicotinic acid ethyl ester, leading to higher yields and purities in your research and development endeavors.

References

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (2010). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine?. Available at: [Link]

  • Google Patents. (1984). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Google Patents. (1962). US3037987A - Purification of nicotinic acid.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed Oil. Available at: [Link]_

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]

  • PubMed. (2000). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Available at: [Link]

  • YouTube. (2022). Column Chromatography. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

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Technical Support Center: Synthesis of 6-Chloro-5-methylnicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylnicotinic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing in-depth, field-tested solutions to common and complex problems. Our goal is to empower you with the expertise to not only troubleshoot your synthesis but also to optimize it for yield, purity, and scalability.

Synthetic Overview & Core Logic

The synthesis of ethyl 6-chloro-5-methylnicotinate is typically approached via a two-step sequence starting from the corresponding 6-hydroxy derivative. This pathway is favored due to the commercial availability and relative stability of the starting materials. The core transformation involves two distinct chemical reactions: a chlorination and an esterification. The order of these steps can be adapted, but the most common route involves chlorination followed by esterification.

Below is a general workflow diagram illustrating this primary synthetic route.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A 6-Hydroxy-5-methylnicotinic acid B 6-Chloro-5-methylnicotinic acid A->B  Chlorinating Agent  (e.g., POCl₃, SOCl₂) C Ethyl 6-chloro-5-methylnicotinate (Final Product) B->C  Ethanol (EtOH)  Acid Catalyst (e.g., H₂SO₄)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each question represents a real-world challenge, followed by a detailed explanation and actionable solutions.

Part 1: The Chlorination Step (6-Hydroxy- to 6-Chloro-)

Question 1: My chlorination reaction is sluggish or incomplete, with significant starting material remaining. What's going wrong?

Answer: This is a frequent issue, often rooted in either the reactivity of the chlorinating agent or the reaction conditions. The 6-hydroxypyridine tautomer exists in equilibrium with its pyridone form, which can be less reactive.

  • Causality: The hydroxyl group on the pyridine ring reduces its nucleophilicity, making direct substitution difficult. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) require elevated temperatures to drive the reaction. Insufficient temperature or reaction time is the most common cause of incomplete conversion.

  • Expert Solution:

    • Temperature & Time: Ensure your reaction is heated to a sufficient reflux. For POCl₃, temperatures of 110-120 °C are standard. Monitor the reaction via TLC or LC-MS until the starting material spot disappears. This can take anywhere from 3 to 12 hours.

    • Use of a Catalyst/Additive: For challenging substrates, the addition of a catalytic amount of a tertiary amine like pyridine or a phase-transfer catalyst can sometimes improve reactivity. Pyridine can activate certain chlorinating agents.[1]

    • Reagent Purity: Ensure your chlorinating agent is fresh. POCl₃ and SOCl₂ are highly reactive with atmospheric moisture and can decompose over time, losing their efficacy. Use a newly opened bottle or distill the reagent before use.

Question 2: I'm observing significant charring and the formation of dark, insoluble byproducts during chlorination. How can I prevent this?

Answer: Charring indicates decomposition of the starting material or product, a common outcome when reaction temperatures are too high or held for an excessive duration. Nicotinic acid derivatives can be sensitive to aggressive reaction conditions.

  • Causality: The combination of strong acid (from the chlorinating agent) and high heat can lead to polymerization or degradation of the pyridine ring.

  • Expert Solution:

    • Incremental Temperature Increase: Instead of immediately heating to a high reflux, ramp the temperature gradually. This allows the initial, less-stable intermediates to form and react before potentially decomposing.

    • Solvent Choice: While many chlorinations are run neat in excess reagent, using a high-boiling inert solvent (e.g., toluene, dioxane) can help moderate the reaction temperature and prevent localized overheating.

    • Work-up Procedure: Quench the reaction carefully. Slowly and cautiously pouring the reaction mixture onto crushed ice is a standard procedure. This dissipates heat rapidly and hydrolyzes the excess chlorinating agent. Safety Precaution: This quenching is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 2: The Esterification Step (Carboxylic Acid to Ethyl Ester)

Question 3: My Fischer esterification is not going to completion, and I'm left with a mixture of acid and ester. How can I drive the reaction forward?

Answer: The Fischer esterification is a classic equilibrium-controlled reaction.[2] To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Causality: The reaction produces water as a byproduct. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, preventing full conversion of the carboxylic acid.

  • Expert Solution:

    • Use of Excess Alcohol: The simplest method is to use the alcohol (ethanol, in this case) as the solvent. The large excess of one reactant drives the equilibrium forward according to Le Châtelier's principle.

    • Water Removal: For larger-scale reactions or when using a co-solvent, active removal of water is highly effective. A Dean-Stark apparatus is the standard equipment for this purpose, azeotropically removing water as it forms.[3]

    • Strong Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Typically, 3-5 mol% is adequate.

Question 4: During the aqueous workup of my esterification, my yield drops significantly. Am I losing product?

Answer: Yes, product loss during workup is a common pitfall, especially due to unintended hydrolysis of the newly formed ester.

  • Causality: The ester is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions, particularly at elevated temperatures. If your neutralization step is not carefully controlled, you can cleave your product.

  • Expert Solution:

    • Controlled Neutralization: After the reaction, cool the mixture to room temperature or below before neutralizing the acid catalyst. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) and add it slowly, monitoring the pH to ensure it does not become strongly basic.

    • Extraction Efficiency: Perform multiple extractions with a moderate volume of an organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single extraction with a large volume. This is more effective at recovering the product from the aqueous layer.[4]

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and break up emulsions, improving the separation of the organic and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The most common and cost-effective starting material is 6-hydroxy-5-methylnicotinic acid . This precursor can be synthesized from relatively inexpensive feedstocks like DL-malic acid or via the oxidation of 2-methyl-5-ethylpyridine.[5][6]

Q2: Can I perform the esterification first, followed by the chlorination?

A2: While chemically possible, it is generally not the preferred route. The ester group can be sensitive to the harsh conditions of the chlorination reaction (e.g., with POCl₃), potentially leading to hydrolysis or transesterification. Performing the chlorination on the more robust carboxylic acid is typically more reliable.

Q3: How should I purify the final product, ethyl 6-chloro-5-methylnicotinate?

A3: The purification method depends on the scale and the impurity profile.

  • Crystallization: If the crude product is relatively clean, crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is an effective and scalable method.

  • Column Chromatography: For removing closely related impurities, silica gel chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes or heptanes. An ideal Rf value on a TLC plate for good separation is between 0.2 and 0.4.[4]

Q4: What are the most critical safety precautions for this synthesis?

A4: The chlorination step is the most hazardous.

  • Reagents: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive, toxic, and react violently with water. Always handle them in a certified chemical fume hood with appropriate PPE (gloves, lab coat, safety goggles, and potentially a face shield).

  • Reaction Quenching: The addition of the reaction mixture to ice/water is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with adequate cooling and ventilation.

  • Pressure: Never run these reactions in a sealed vessel, as pressure from evolving HCl gas can cause the apparatus to fail.

Data & Protocols

Table 1: Comparison of Common Chlorinating Agents
ReagentTypical Temp. (°C)ProsCons
POCl₃ 110 - 120 °CHigh reactivity; often used as solvent.Highly corrosive; violent reaction with water; workup can be difficult.
SOCl₂ 75 - 85 °CLower boiling point makes removal of excess easier.Can lead to charring; may require a catalyst (e.g., DMF).
PCl₅ 100 - 110 °C (in solvent)Effective for robust substrates.Solid reagent, can be difficult to handle; produces solid byproducts.
Protocol 1: Synthesis of 6-Chloro-5-methylnicotinic acid
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 6-hydroxy-5-methylnicotinic acid (1.0 eq).

  • In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Prepare a beaker of crushed ice in the fume hood. Very slowly and carefully, pour the reaction mixture onto the ice with stirring.

  • The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete hydrolysis of excess POCl₃.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

Protocol 2: Fischer Esterification to Ethyl 6-chloro-5-methylnicotinate
  • To a round-bottom flask, add 6-chloro-5-methylnicotinic acid (1.0 eq) and absolute ethanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) until the reaction is complete (typically 6-12 hours, monitor by TLC/LC-MS).

  • Cool the solution to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purify by column chromatography or crystallization as needed.

Troubleshooting Logic Diagram

G start_node Problem Encountered step_node Identify Step start_node->step_node chlor_prob Chlorination Issue? step_node->chlor_prob Step 1 ester_prob Esterification Issue? step_node->ester_prob Step 2 incomplete_chlor incomplete_chlor chlor_prob->incomplete_chlor Incomplete Reaction charring charring chlor_prob->charring Decomposition (Charring) incomplete_ester incomplete_ester ester_prob->incomplete_ester Incomplete Reaction low_yield low_yield ester_prob->low_yield Low Yield After Workup solution_node solution_node sol_chlor_1 Increase Temp/Time Check Reagent Purity incomplete_chlor->sol_chlor_1 Solution sol_chlor_2 Gradual Heating Use Inert Solvent Careful Quenching charring->sol_chlor_2 Solution sol_ester_1 Use Excess EtOH Remove H₂O (Dean-Stark) incomplete_ester->sol_ester_1 Solution sol_ester_2 Controlled Neutralization Multiple Extractions Brine Wash low_yield->sol_ester_2 Solution

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). SUPPORTING INFORMATION.
  • Ube Industries. (1986). Process for the production of 6-methylnicotinic acid ester.
  • Ube Industries. (1984). Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Wiley, R. H., & Smith, N. R. (1956). METHYL COUMALATE AND 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44.
  • Various Authors. (2016).
  • ChemicalBook. (2025). Methyl-6-chloro-5-nitronicotinate.
  • BenchChem. (2025). Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile. Benchchem.
  • Zhejiang University. (2015). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Chemistry LibreTexts. (n.d.). Acid to Ester - Common Conditions.
  • Mihailovic, M. L., & Cekovic, Z. (2021).
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • NCCHEMISTRY. (2023).
  • Henan Normal University. (2010). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

Sources

Minimizing by-product formation in the synthesis of nicotinic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of nicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a focus on practical, field-proven strategies to minimize by-product formation and maximize yield and purity. We will delve into the causality behind experimental choices, providing you with the knowledge to not only follow protocols but to troubleshoot and adapt them effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by scientists working on the esterification of nicotinic acid.

Q1: What is the most common and direct method for synthesizing nicotinic acid esters?

The most prevalent method is the Fischer-Speier esterification.[1] This involves reacting nicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] The reaction is typically performed under reflux conditions. Alternative methods, such as using nicotinyl chloride, exist but the Fischer esterification is often preferred for its operational simplicity and cost-effectiveness.[4]

Q2: My esterification reaction stalls, and the yield is consistently low. What is the primary cause?

The Fischer esterification is a reversible equilibrium-controlled reaction.[4] The reaction between nicotinic acid and an alcohol produces the desired ester and water. If water is allowed to accumulate in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—will occur, thus limiting the final yield.[5] Driving the reaction to completion requires actively removing water as it is formed or using a large excess of the alcohol reactant.[4][5]

Q3: What are the main by-products and impurities I should be aware of?

The most common impurities include:

  • Unreacted Nicotinic Acid: Due to the reversible nature of the reaction, incomplete conversion is common.

  • Water: A direct by-product of the esterification.[4]

  • Residual Acid Catalyst: Mineral acids like H₂SO₄ can contaminate the final product if not properly removed during workup.[4]

  • By-products from Alcohol Dehydration: At high temperatures with an acid catalyst, the alcohol can dehydrate to form ethers or alkenes.

  • Pyridine Dicarboxylic Acids: If the starting nicotinic acid is derived from the oxidation of feedstocks like methyl ethyl pyridine, it may contain impurities such as isocinchomeronic acid, which can lead to undesired side products.[6]

Q4: How do I effectively remove the strong acid catalyst after the reaction is complete?

The catalyst must be neutralized and removed during the workup phase. A standard procedure involves cooling the reaction mixture, diluting it with a suitable solvent, and then washing it with a mild aqueous base.[4] A saturated or 10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly effective. These bases are strong enough to neutralize the catalyst but generally mild enough to avoid significant saponification (hydrolysis) of the desired ester product.

Section 2: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving specific issues encountered during the synthesis.

Problem 1: Low Conversion & High Levels of Unreacted Nicotinic Acid

This is the most common challenge, directly linked to the equilibrium nature of the Fischer esterification.

  • Causality Analysis: The reaction R-COOH + R'-OH <=> R-COOR' + H₂O is governed by Le Châtelier's principle. The accumulation of water, a product, shifts the equilibrium to the left, favoring the reactants and preventing high conversion.

  • Solution A: Continuous Water Removal: The most robust solution is to physically remove water from the reaction as it is formed. This is best accomplished using a Dean-Stark apparatus or by incorporating molecular sieves.

    G Start Low Conversion Issue Check_Equilibrium Is water being actively removed? Start->Check_Equilibrium Implement_Removal Implement Dean-Stark Trap or Molecular Sieves Check_Equilibrium->Implement_Removal No Check_Alcohol Is a large excess of alcohol used? Check_Equilibrium->Check_Alcohol Yes Success High Conversion Achieved Implement_Removal->Success Increase_Alcohol Use alcohol as solvent (>10 equivalents) Check_Alcohol->Increase_Alcohol No Check_Catalyst Review Catalyst Loading Check_Alcohol->Check_Catalyst Yes Increase_Alcohol->Success Optimize_Catalyst Adjust catalyst concentration (See Table 1) Check_Catalyst->Optimize_Catalyst Optimize_Catalyst->Success

    Caption: Troubleshooting workflow for low reaction conversion.

  • Solution B: Use of Excess Alcohol: Using the alcohol reactant as the solvent (typically >10 equivalents) can effectively shift the equilibrium towards the product side.[5] This is a practical alternative if a Dean-Stark apparatus is not feasible, though it necessitates a more rigorous purification step to remove the excess alcohol later.

  • Solution C: Catalyst Optimization: Insufficient catalysis can lead to slow reaction rates and failure to reach equilibrium in a reasonable time. Ensure the catalyst is active and used in an appropriate amount.

    Table 1: Recommended Catalyst Loadings for Fischer Esterification

    Catalyst Type Molar Loading (mol%) Key Considerations
    Sulfuric Acid (H₂SO₄) Brønsted Acid 5 - 10 mol% Highly effective but corrosive. Requires careful neutralization.[7]
    p-TsOH Brønsted Acid 5 - 15 mol% Solid, easier to handle than H₂SO₄. Also requires neutralization.[2]
    MoO₃/SiO₂ Solid Acid Varies (wt%) Heterogeneous; simplifies workup as it can be filtered off.[8]

    | Boric Acid | Lewis Acid | Catalytic | A milder, environmentally benign alternative for certain substrates.[9] |

Problem 2: Product Contamination with Mineral Acid Residues

This is a critical purity issue, especially for pharmaceutical applications, as residual strong acids can affect product stability and safety.

  • Causality Analysis: Mineral acids like H₂SO₄ are non-volatile and will remain in the reaction mixture. Insufficient neutralization or washing during the aqueous workup will leave these residues in the final product.

  • Solution: Rigorous Neutralization and Washing Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The bicarbonate reacts with the strong acid catalyst (2NaHCO₃ + H₂SO₄ → Na₂SO₄ + 2H₂O + 2CO₂↑). The evolution of CO₂ gas is a visual indicator that neutralization is occurring. Add until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (to ensure complete acid removal).

      • Water (to remove any remaining bicarbonate salts).

      • Brine (saturated NaCl solution) to facilitate drying.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure. This self-validating protocol ensures complete removal of the acid catalyst before final purification.[4]

Problem 3: Formation of N-Alkylated or Other Unexpected By-products

While less common under standard Fischer conditions, side reactions can occur, leading to complex purification challenges.

  • Causality Analysis: The pyridine nitrogen in nicotinic acid is nucleophilic and can, under forcing conditions (e.g., very high temperatures, highly reactive alkylating agents), react with the alcohol. However, under acidic Fischer esterification conditions, this nitrogen is protonated (Py + H⁺ → PyH⁺), which deactivates it towards alkylation. This protonation is a key feature that protects the nitrogen atom.

    G cluster_main Forward Reaction (Esterification) cluster_reverse Reverse Reaction (Hydrolysis) Reactants {Nicotinic Acid + Alcohol | + H⁺} Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Reactants->Protonated_Carbonyl Protonation Tetrahedral_Int Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Int Nucleophilic Attack (Alcohol) Product {Nicotinic Acid Ester + H₂O | + H⁺} Tetrahedral_Int->Product Elimination of H₂O Hydrolysis_Reactants {Ester + Water | + H⁺} Product->Hydrolysis_Reactants Equilibrium (Driven left by excess H₂O) Hydrolysis_Int Tetrahedral Intermediate Hydrolysis_Reactants->Hydrolysis_Int Protonation & Attack (Water) Hydrolysis_Product {Nicotinic Acid + Alcohol | + H⁺} Hydrolysis_Int->Hydrolysis_Product Elimination of Alcohol

    Caption: The reversible mechanism of Fischer esterification.

  • Solution: Control Reaction Conditions and Verify Starting Material Purity:

    • Temperature Control: Avoid excessive temperatures that might promote side reactions. Adhere to the boiling point of the alcohol/solvent system under reflux.

    • Starting Material Purity: Ensure the nicotinic acid used is of high purity. If impurities like dicarboxylic acids are suspected, purify the starting material by recrystallization before use.[10]

    • Analytical Verification: Use techniques like Thin Layer Chromatography (TLC) during the reaction to monitor for the formation of unexpected spots. Characterize unexpected by-products using GC-MS or NMR to diagnose the issue.[7]

Section 3: Standard Operating Protocols
Protocol 1: Synthesis of Ethyl Nicotinate via Fischer Esterification

This protocol details a standard procedure using a Dean-Stark apparatus to ensure high yield.

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add nicotinic acid (1.0 eq), toluene (as the azeotroping solvent, approx. 2-3 mL per mmol of acid), ethanol (3.0 - 5.0 eq), and concentrated sulfuric acid (0.05 - 0.10 eq).

  • Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with the water generated, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue reflux until no more water collects in the trap (typically 4-16 hours). The reaction can be monitored by TLC or GC analysis of aliquots.

  • Completion: Once the reaction is complete, allow the flask to cool to room temperature before proceeding with the workup.

Protocol 2: Post-Reaction Workup and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until all the toluene has been added and CO₂ evolution has ceased.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and remove the solvent using a rotary evaporator.

  • Final Purification: The resulting crude ester can be purified by vacuum distillation to yield the final, high-purity product.[6]

References
  • Non-catalytic preparation of nicotinic acid esters. U.S. Patent 2,816,112, issued December 10, 1957.

  • Górska, A., & Gliński, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209.

  • Preparation of nicotinic acid esters. U.S. Patent 2,861,077, issued November 18, 1958.

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.

  • Chandorkar, J. G., et al. (2008). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Oriental Journal of Chemistry, 24(2).

  • Dekamin, M. G., & Eslami, M. (2014). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. ResearchGate.

  • Gas Chromatography of Pharmaceuticals and Drugs. ResearchGate. (n.d.).

  • Ester of nicotinic acid. U.S. Patent 2,485,152, issued October 18, 1949.

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.

  • Nicotinic acid synthesis. ChemicalBook. (n.d.).

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry.

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry.

  • Fischer Esterification. Organic Chemistry Portal. (n.d.).

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.

  • Preparation of nicotinic acid amide. U.S. Patent 2,280,040, issued April 14, 1942.

  • Fischer Esterification. Chemistry LibreTexts. (2023).

Sources

Technical Support Center: Synthesis of 6-Chloro-5-methylnicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylnicotinic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the complexities of this synthesis and achieve optimal results.

I. Synthetic Strategy Overview

The synthesis of 6-Chloro-5-methylnicotinic acid ethyl ester is a multi-step process that requires careful control of reaction conditions and a thorough understanding of the underlying chemistry. While a direct, one-pot synthesis is not commonly reported, a logical and effective pathway involves three key stages:

  • Oxidation: The synthesis typically begins with the oxidation of a suitable precursor, such as 2-methyl-5-ethylpyridine, to form 6-methylnicotinic acid.

  • Esterification: The resulting carboxylic acid is then esterified to produce the ethyl ester.

  • Chlorination: The final step involves the selective chlorination of the pyridine ring at the 6-position.

An alternative sequence could involve chlorination prior to esterification. The choice of sequence can impact yield, purity, and the types of side reactions encountered. This guide will address the challenges and considerations for each of these critical steps.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, with a focus on the impact of catalysts and reaction conditions.

Problem 1: Low Yield in the Oxidation of 2-methyl-5-ethylpyridine

Question: My oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this oxidation step are a common issue and can often be traced back to the catalyst, oxidizing agent, or reaction temperature.

  • Causality: The oxidation of the ethyl group at the 5-position of the pyridine ring to a carboxylic acid is a challenging transformation that can be prone to side reactions if not properly controlled. The choice of oxidant and catalyst is critical to achieving high selectivity.

    • Strong Oxidants (e.g., Potassium Permanganate): While effective, strong oxidants like KMnO4 can lead to over-oxidation and ring cleavage, especially at elevated temperatures. The reaction also generates large amounts of manganese dioxide, which can complicate product isolation.

    • Nitric Acid with a Catalyst: A more controlled approach involves using nitric acid in the presence of an oxidation catalyst.[1][2] Vanadium-based catalysts, such as ammonium vanadate, are frequently used to facilitate this transformation.[2] The catalyst helps to mediate the oxidation process, allowing for lower reaction temperatures and improved selectivity.

  • Troubleshooting Steps:

    • Catalyst Selection and Loading:

      • If using nitric acid, ensure you are using an appropriate catalyst. Ammonium vanadate is a good starting point.[2]

      • Optimize the catalyst loading. Typically, a catalytic amount (less than 5g per mole of substrate) is sufficient.[3]

    • Reaction Temperature:

      • Carefully control the reaction temperature. For nitric acid oxidation, temperatures in the range of 140-225°C are often employed.[2]

      • If using potassium permanganate, lower temperatures and careful monitoring are crucial to prevent over-oxidation.

    • Control of Side Reactions:

      • A potential side reaction is the formation of isocinchomeronic acid (a di-acid) from the oxidation of both the ethyl and methyl groups.[4] Proper temperature control and optimized reaction time can minimize this.

    • Product Isolation:

      • The workup procedure is critical. After oxidation, the 6-methylnicotinic acid is typically present as a salt. Careful neutralization to the isoelectric point is necessary to precipitate the product effectively.

Problem 2: Incomplete Esterification or Hydrolysis of the Ester

Question: I'm struggling with the esterification of 6-methylnicotinic acid. The reaction is either incomplete, or I'm seeing hydrolysis of my product during workup. What should I do?

Answer:

Esterification of nicotinic acid derivatives can be challenging due to the equilibrium nature of the reaction and the potential for the product to hydrolyze.

  • Causality:

    • Equilibrium: Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) is a reversible reaction. To drive the reaction to completion, water must be removed as it is formed.[5]

    • Catalyst Choice: Strong acid catalysts like sulfuric acid are effective but can also promote side reactions if not used judiciously. Alternatively, using a reagent like thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol.[6]

    • Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid in the presence of water, especially under acidic or basic conditions. This is a common issue during aqueous workup.

  • Troubleshooting Steps:

    • Driving the Equilibrium:

      • If using a Fischer esterification protocol, employ a method to remove water, such as a Dean-Stark apparatus or the use of a dehydrating agent.

    • Alternative Esterification Method:

      • Consider a two-step process: first, convert the 6-methylnicotinic acid to its acyl chloride using thionyl chloride or oxalyl chloride. Then, react the acyl chloride with ethanol. This method is often higher yielding and avoids the equilibrium issue.[6]

    • Workup Procedure:

      • During workup, neutralize the reaction mixture carefully. Use a mild base like sodium bicarbonate to neutralize any remaining acid.

      • Minimize contact time with aqueous layers to reduce the risk of hydrolysis.

      • Ensure all glassware is dry and use anhydrous solvents.

Problem 3: Poor Selectivity and Low Yield in the Chlorination Step

Question: When I try to chlorinate the 6-methylnicotinic acid ethyl ester, I get a mixture of products with low conversion to the desired 6-chloro derivative. How can I improve the selectivity?

Answer:

Selective chlorination of the pyridine ring can be difficult due to the ring's electron-deficient nature. The choice of chlorinating agent and the reaction conditions are paramount.

  • Causality:

    • Ring Deactivation: The pyridine ring is electron-deficient, making electrophilic substitution (like chlorination) challenging. The reaction often requires harsh conditions, which can lead to side reactions and degradation.

    • Position of Chlorination: The presence of the ester and methyl groups will influence the position of chlorination. The 6-position is adjacent to the ring nitrogen, which can direct the substitution pattern.

    • Chlorinating Agent: Strong chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are often required. These can also react with other functional groups if not controlled properly.

  • Troubleshooting Steps:

    • N-Oxidation Strategy:

      • A common strategy to activate the pyridine ring towards electrophilic substitution is to first perform an N-oxidation. The resulting pyridine N-oxide is more susceptible to chlorination at the 2- and 6-positions. The N-oxide can then be reduced back to the pyridine.

    • Choice of Chlorinating Agent:

      • For the chlorination of pyridine N-oxides, phosphorus oxychloride is a common and effective reagent.[7]

      • For direct chlorination, a Vilsmeier-Haack type approach using a reagent like DMF and oxalyl chloride to generate a reactive intermediate in situ could be explored.

    • Temperature Control:

      • Chlorination reactions are often exothermic. Maintain careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

    • Catalyst Considerations:

      • In some cases, a catalyst can improve the efficiency of chlorination. For example, DMF can catalyze halogenations with thionyl chloride.[8]

  • Alternative Route: Sandmeyer Reaction:

    • If a suitable amino-precursor (6-amino-5-methylnicotinic acid ethyl ester) is available or can be synthesized, the Sandmeyer reaction offers a classic and reliable method for introducing a chlorine atom.[9][10][11] This involves the diazotization of the amino group followed by treatment with a copper(I) chloride catalyst.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal sequence of reactions for this synthesis?

A1: The optimal sequence depends on the stability of the intermediates and the compatibility of the reagents. Two plausible routes are:

  • Route A: Oxidation -> Esterification -> Chlorination: This is often preferred because the esterification of the unchlorinated acid may be more straightforward. The final chlorination step would then be performed on the ester.

  • Route B: Oxidation -> Chlorination -> Esterification: In this route, the chlorination is performed on the carboxylic acid. This may be advantageous if the chlorination conditions are harsh and could potentially cleave the ester group. However, the chlorinated nicotinic acid may be more challenging to handle and esterify.

We recommend small-scale trials of both routes to determine the most efficient pathway for your specific setup.

Q2: My palladium catalyst seems to be deactivated during a cross-coupling reaction with the chlorinated product. Why is this happening and what can I do?

A2: This is a classic case of catalyst poisoning. The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the palladium center, blocking the active sites required for the catalytic cycle.[12][13]

  • Mitigation Strategies:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These can sometimes help to prevent the pyridine from binding as strongly to the metal center.

    • Higher Catalyst Loading: Increasing the catalyst loading can sometimes compensate for the deactivation, although this is not always economically viable.

    • Use of Additives: In some cases, additives can help to mitigate poisoning. For example, in Negishi cross-coupling, lithium bromide has been shown to counteract the formation of deactivating palladium-zinc complexes.

    • Alternative Catalysts: Consider using nickel-based catalysts, which can sometimes be more robust to poisoning by nitrogen-containing heterocycles in certain cross-coupling reactions.

Q3: What are the best practices for purifying the final product, 6-Chloro-5-methylnicotinic acid ethyl ester?

A3: Purification will likely involve a combination of techniques:

  • Aqueous Workup: After the reaction, a careful aqueous workup is necessary to remove inorganic salts and water-soluble impurities. Use a mild base like sodium bicarbonate for neutralization to avoid hydrolysis of the ester.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from closely related impurities. A gradient of hexane and ethyl acetate is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several steps in this synthesis involve hazardous materials and conditions:

  • Oxidizing Agents: Strong oxidizing agents like nitric acid and potassium permanganate should be handled with care in a well-ventilated fume hood.

  • Chlorinating Agents: Reagents like phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Always handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Exothermic Reactions: The oxidation and chlorination steps can be highly exothermic. Use an ice bath to control the temperature and add reagents slowly.

  • Pressure Build-up: Be aware of potential pressure build-up, especially when heating reactions in sealed vessels.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

IV. Experimental Protocols

Protocol 1: Oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid

This protocol is a representative example based on literature procedures.[3] Optimization may be required.

  • In a flask equipped with a stirrer, dropping funnel, and thermometer, add sulfuric acid (96%, 2.26 mol).

  • Add ammonium vanadate (4.3 mmol) as the catalyst.

  • Cool the flask in an ice bath and add 2-methyl-5-ethylpyridine (0.75 mol) dropwise, maintaining the temperature below 20°C.

  • Heat the stirred reaction mixture to 150-170°C.

  • Add nitric acid (60-70%) dropwise over several hours, maintaining the temperature.

  • After the addition is complete, continue heating for an additional 1-2 hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated sodium hydroxide solution) to a pH of approximately 3-4 to precipitate the 6-methylnicotinic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Esterification of 6-methylnicotinic acid

This protocol utilizes the thionyl chloride method for high yield.

  • Suspend 6-methylnicotinic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution has ceased.

  • Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • To the resulting crude acyl chloride, add anhydrous ethanol (5.0 eq) carefully at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 6-methylnicotinate.

Protocol 3: Chlorination of Ethyl 6-methylnicotinate

This protocol is a general procedure and may require optimization.

  • Dissolve ethyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as chloroform or dichloroethane.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux. A radical initiator such as AIBN or benzoyl peroxide may be required in catalytic amounts.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and wash with aqueous sodium bisulfite solution to remove any unreacted NCS.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification cluster_chlorination Step 3: Chlorination A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic Acid A->B HNO3, (NH4)VO3 C Ethyl 6-Methylnicotinate B->C 1. SOCl2 2. Ethanol D Ethyl 6-Chloro-5-methylnicotinate C->D NCS, Initiator

Caption: Proposed synthetic pathway for 6-Chloro-5-methylnicotinic acid ethyl ester.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Yield Observed Problem_Oxidation Oxidation Step? Start->Problem_Oxidation Problem_Esterification Esterification Step? Problem_Oxidation->Problem_Esterification No Cause_Oxidation Check: - Catalyst activity - Reaction temperature - Oxidant concentration Problem_Oxidation->Cause_Oxidation Yes Problem_Chlorination Chlorination Step? Problem_Esterification->Problem_Chlorination No Cause_Esterification Check: - Water presence (equilibrium) - Incomplete reaction - Product hydrolysis Problem_Esterification->Cause_Esterification Yes Cause_Chlorination Check: - Ring deactivation - Poor regioselectivity - Reagent decomposition Problem_Chlorination->Cause_Chlorination Yes Solution_Oxidation Optimize catalyst loading Adjust temperature Verify oxidant quality Cause_Oxidation->Solution_Oxidation End Yield Improved Solution_Oxidation->End Solution_Esterification Use Dean-Stark/SOCl2 method Monitor reaction completion Careful aqueous workup Cause_Esterification->Solution_Esterification Solution_Esterification->End Solution_Chlorination Consider N-oxidation route Optimize chlorinating agent Control temperature Cause_Chlorination->Solution_Chlorination Solution_Chlorination->End

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

VI. Data Summary

Table 1: Catalyst and Oxidant Impact on the Oxidation of 2-methyl-5-ethylpyridine

Oxidant SystemCatalystTypical Temperature (°C)Reported Yield (%)Key Considerations
Nitric AcidAmmonium Vanadate150-170~74%Good selectivity, requires careful temperature control.[3]
Potassium PermanganateNone< 40VariableCan lead to over-oxidation, generates significant waste.
Nitric AcidVanadosulfuric acid130-14068%Lower purity reported in some cases.[1]

VII. References

  • CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Google Patents.

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • 6-METHYL NICOTINIC ACID. [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents.

  • Synthesis of 6-hydroximino-3-oxo steroids, a new class of aromatase inhibitor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents.

  • Study on catalyst deactivation kinetics of pyridine chlorination - ResearchGate. [Link]

  • US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents.

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. [Link]

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Safety Issues with Pyridine Ring Construction - Wordpress. [Link]

  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.

  • Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. [Link]

  • Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more #chemistry #45. [Link]

  • nicotinic acid - Organic Syntheses Procedure. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. [Link]

  • US6051714A - Processes for dechlorinating pyridines - Google Patents.

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. [Link]

  • (PDF) Chlorinated Ester Plasticizers - ResearchGate. [Link]

  • (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Nuances of 6-Chloro-5-methylnicotinic acid ethyl ester: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the elucidation of molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 6-Chloro-5-methylnicotinic acid ethyl ester, a substituted pyridine derivative of interest in synthetic chemistry.

In the absence of readily available experimental spectra for the title compound, this guide leverages high-quality predicted NMR data as a primary reference. To provide a robust analytical framework, we will compare these predicted values with experimental data from structurally analogous compounds: ethyl 6-chloronicotinate and ethyl nicotinate. This comparative approach allows us to dissect the influence of each substituent on the pyridine ring's electronic environment and, consequently, its NMR spectral signature.

Predicted ¹H and ¹³C NMR Data for 6-Chloro-5-methylnicotinic acid ethyl ester

The predicted ¹H and ¹³C NMR chemical shifts for 6-Chloro-5-methylnicotinic acid ethyl ester were generated using the NMRdb.org online prediction engine, a tool that utilizes a database of previously recorded spectra to estimate chemical shifts.[1] It is imperative to note that these are in silico predictions and may differ from experimental values.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-28.6Singlet1H
H-48.0Singlet1H
-OCH₂CH₃4.4Quartet2H
-CH₃2.4Singlet3H
-OCH₂CH₃1.4Triplet3H
Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165
C-6155
C-2152
C-4140
C-5135
C-3125
-OCH₂CH₃62
-CH₃18
-OCH₂CH₃14

Comparative Spectral Analysis: Unraveling Substituent Effects

The electronic environment of a pyridine ring, and thus its NMR spectrum, is highly sensitive to the nature and position of its substituents.[2] By comparing the predicted data for our target compound with the experimental data of its close relatives, we can gain valuable insights into these substituent-induced chemical shift perturbations.

¹H NMR Comparison
CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
Ethyl nicotinate (Experimental) 9.238.307.398.77
Ethyl 6-chloronicotinate (Experimental) ~8.9~8.3--
6-Chloro-5-methylnicotinic acid ethyl ester (Predicted) 8.68.0--
  • Influence of the Chloro Group: Comparing ethyl nicotinate to ethyl 6-chloronicotinate, the introduction of the electron-withdrawing chloro group at the 6-position is expected to deshield the adjacent protons. This is consistent with the downfield shift observed for H-2. The presence of a formal positive charge on the nitrogen atom in pyridine derivatives leads to a general downfield shift of ring protons compared to benzene.

  • Influence of the Methyl Group: The introduction of an electron-donating methyl group at the 5-position in our target compound is predicted to have a shielding effect on the neighboring protons, H-4 and H-6 (which is now a carbon). This is reflected in the upfield shift of the predicted H-2 and H-4 signals compared to the experimental values for ethyl 6-chloronicotinate. The substitution of a hydrogen with a methyl group generally causes an upfield shift for ortho-protons.[3]

¹³C NMR Comparison
CompoundC-2C-3C-4C-5C-6C=O-OCH₂--CH₃
Ethyl nicotinate (Experimental) 153.2126.7136.9123.7150.2166.260.514.1
Ethyl 6-chloronicotinate (Experimental) ~150~125~140~137~154~165~62~14
6-Chloro-5-methylnicotinic acid ethyl ester (Predicted) 1521251401351551656214 (ester), 18 (ring)
  • Substituent Effects on Ring Carbons: The chemical shifts of carbon atoms in a pyridine ring are influenced by the electronegativity and resonance effects of the substituents.[4][5] The electron-withdrawing nature of the nitrogen atom and the chloro substituent in our target molecule results in a general downfield shift for the ring carbons compared to benzene. The ester group, also being electron-withdrawing, further influences the chemical shifts of the ring carbons. The methyl group, being electron-donating, is predicted to cause a slight upfield shift on the carbons it is directly attached to (C-5) and those in its immediate vicinity.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as 6-Chloro-5-methylnicotinic acid ethyl ester, a standardized experimental protocol is paramount.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. For many organic molecules, deuterochloroform (CDCl₃) is a common choice.[6][7]

  • Concentration: For ¹H NMR, a concentration of 1-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7][8] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg may be required.[7]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

II. NMR Spectrometer Setup and Data Acquisition

The following is a generalized procedure for a modern Fourier transform NMR spectrometer.[9][10]

  • Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge. Insert the sample into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field across the sample.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the appropriate spectral width and number of scans. For a moderately concentrated sample, 8-16 scans are often sufficient.

    • Initiate data acquisition.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment (typically proton-decoupled).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Initiate data acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Molecular Structure and Logic

To aid in the understanding of the molecular structure and the relationships between the different parts of the experimental workflow, the following diagrams are provided.

cluster_molecule Molecular Structure of 6-Chloro-5-methylnicotinic acid ethyl ester mol mol G General NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum f->h i Fourier Transform g->i h->i j Phase Correction i->j k Referencing j->k l Integration (1H) k->l m Final Spectrum Analysis k->m

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Chloro-5-methylnicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

6-Chloro-5-methylnicotinic acid ethyl ester is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical development. As with any compound destined for such critical roles, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This guide will explore the expected fragmentation pathways of this molecule under various ionization and fragmentation regimes, providing a predictive framework for its analytical characterization.

Core Concepts in Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical stability of the bonds within the molecule and the energy imparted by the ionization and fragmentation techniques. Understanding these fundamental principles is key to interpreting mass spectra accurately.

Ionization Methods:

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This method is highly reproducible and provides a detailed fragmentation fingerprint, making it ideal for structural elucidation and library matching.[1]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. It is well-suited for polar and thermally labile molecules and is often coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar molecules than ESI. Like ESI, it generally produces protonated molecules and requires a subsequent fragmentation step for structural analysis.

Fragmentation Mechanisms:

  • Alpha (α)-Cleavage: The cleavage of a bond adjacent to a functional group, such as a carbonyl group or a heteroatom.[2][3] This is a common fragmentation pathway for esters.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. It involves the transfer of the hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.[2][4]

  • Collision-Induced Dissociation (CID): A technique used in tandem mass spectrometry where selected precursor ions are fragmented by collision with an inert gas. The collision energy can be varied to control the degree of fragmentation.[5][6]

Predicted Fragmentation of 6-Chloro-5-methylnicotinic acid ethyl ester

The structure of 6-Chloro-5-methylnicotinic acid ethyl ester presents several likely fragmentation pathways. The presence of the chlorine atom is a key diagnostic feature due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in M+2 peaks for chlorine-containing fragments.[7][8]

Molecular Ion: The molecular weight of 6-Chloro-5-methylnicotinic acid ethyl ester (C₈H₈ClNO₂) is 185.61 g/mol .[9] The molecular ion peak (M⁺˙) in EI-MS and the protonated molecule ([M+H]⁺) in ESI-MS or APCI-MS would be expected around m/z 185 and 186, respectively, with a corresponding M+2 peak at m/z 187 and 188 due to the ³⁷Cl isotope.

The following diagram illustrates the primary predicted fragmentation pathways.

fragmentation_pathway M [M]+• m/z 185/187 F1 Loss of •OCH2CH3 (m/z 140/142) M->F1 α-cleavage F2 Loss of CH2CH3• (m/z 156/158) M->F2 α-cleavage F3 Loss of COOCH2CH3• (m/z 112/114) M->F3 Cleavage at ring F4 Loss of Cl• (m/z 150) M->F4 Aromatic cleavage F5 Loss of C2H4 via McLafferty Rearrangement (m/z 157/159) M->F5 Rearrangement F6 [F1] - CO (m/z 112/114) F1->F6 Loss of CO

Predicted Fragmentation Pathways of 6-Chloro-5-methylnicotinic acid ethyl ester.

Comparative Analysis of Expected Fragmentation Patterns

The choice of ionization and fragmentation technique will significantly influence the observed mass spectrum. This section compares the anticipated results from different methodologies.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, extensive fragmentation is expected. The resulting spectrum would likely be a composite of the pathways outlined above.

Fragment Ion (m/z) Proposed Structure/Loss Significance
185/187Molecular Ion [M]⁺˙Confirms molecular weight and presence of one chlorine atom.
156/158[M - C₂H₅]⁺Loss of the ethyl radical from the ester, a common α-cleavage.[10]
140/142[M - OC₂H₅]⁺Loss of the ethoxy radical, another characteristic α-cleavage of ethyl esters.[4] This is often a prominent peak.
112/114[M - COOC₂H₅]⁺ or [140/142 - CO]⁺Loss of the entire ethyl carboxylate group or subsequent loss of carbon monoxide from the m/z 140/142 fragment.
150[M - Cl]⁺Loss of the chlorine radical.
157/159[M - C₂H₄]⁺˙Result of a McLafferty rearrangement, indicating the presence of a γ-hydrogen on the ethyl ester.[2][4]
Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)

ESI would primarily generate the protonated molecule [M+H]⁺ at m/z 186/188. Subsequent CID in an MS/MS experiment would induce fragmentation. The fragmentation pathways are often similar to EI, but the relative abundances of the fragment ions can be controlled by varying the collision energy.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Loss Notes
186/188158/160C₂H₄Neutral loss of ethene, likely from the ethyl group.
186/188140/142C₂H₅OHLoss of neutral ethanol.
186/188112/114C₃H₅O₂Loss of the ethyl formate group.

It is important to note that fragmentation in CID can sometimes proceed through different pathways than EI due to the different energy deposition processes and the even-electron nature of the precursor ion.[11][12]

Experimental Protocol: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of the mass spectrometric analysis, a well-defined experimental protocol is essential.

Objective: To obtain high-quality mass spectra of 6-Chloro-5-methylnicotinic acid ethyl ester using both EI and ESI-CID to confirm its structure and characterize its fragmentation behavior.

Materials:

  • 6-Chloro-5-methylnicotinic acid ethyl ester

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for ESI)

  • Gas chromatograph-mass spectrometer (GC-MS) with an EI source

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) with an ESI source and CID capability

GC-MS (EI) Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

  • GC Conditions:

    • Inlet: Splitless, 250 °C

    • Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5MS)

    • Oven Program: 50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

LC-MS/MS (ESI-CID) Method:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • MS¹ Scan Range: m/z 100-500

    • MS² (CID): Select precursor ions at m/z 186 and 188. Perform CID using argon as the collision gas at varying collision energies (e.g., 10, 20, 30 eV) to generate a fragmentation spectrum.

This dual-method approach provides a self-validating system. The detailed fragmentation from EI can be used for initial structural confirmation and library searching, while the controlled fragmentation from ESI-CID allows for the confirmation of specific fragmentation pathways and the parent-daughter relationships between ions.

Conclusion

The mass spectrometric fragmentation of 6-Chloro-5-methylnicotinic acid ethyl ester is predicted to be rich with structurally informative ions. By leveraging the complementary nature of different ionization and fragmentation techniques, a comprehensive and confident structural elucidation can be achieved. The characteristic isotopic signature of chlorine provides a crucial diagnostic tool. The detailed experimental protocols provided herein offer a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of the analysis. This guide serves as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling them to approach the analysis of this and related compounds with a solid understanding of their expected mass spectrometric behavior.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
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Safety Operating Guide

Personal protective equipment for handling 6-Chloro-5-methylnicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 6-Chloro-5-methylnicotinic acid ethyl ester

A Senior Application Scientist's Protocol for Safe Laboratory Operations

This guide provides comprehensive safety and logistical information for the handling and disposal of 6-Chloro-5-methylnicotinic acid ethyl ester. As a chlorinated pyridine derivative, this compound requires careful management to mitigate risks of skin, eye, and respiratory irritation. The following protocols are designed to ensure the safety of all laboratory personnel and the integrity of the research being conducted. This document emphasizes not just the procedural steps but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.

Hazard Identification and Risk Assessment
  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Hazard Summary Table

Hazard ClassificationCategoryPrimary Route of ExposurePotential Health Effects
Skin Corrosion/Irritation2DermalCauses skin irritation.[1][3][4]
Serious Eye Damage/Irritation2AOcularCauses serious eye irritation.[1][3][4][5]
Specific target organ toxicity (single exposure)3InhalationMay cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling 6-Chloro-5-methylnicotinic acid ethyl ester.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is required when handling hazardous drugs.[7]

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn in situations where splashing is a risk.

  • Skin and Body Protection: A lab coat or a long-sleeved gown must be worn.[7] Ensure the material is appropriate for the chemicals being handled.

  • Respiratory Protection: A NIOSH-approved respirator may be required if the material is handled in a way that generates dust or aerosols, or if working outside of a fume hood.[6][8]

PPE Selection and Usage Workflow

PPE_Workflow PPE Selection and Usage Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Usage and Disposal Start Identify Hazards of 6-Chloro-5-methylnicotinic acid ethyl ester AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ocular) Start->AssessExposure SelectGloves Select Appropriate Gloves (e.g., Nitrile, Neoprene) AssessExposure->SelectGloves SelectEyeFace Select Eye/Face Protection (Goggles, Face Shield) AssessExposure->SelectEyeFace SelectBody Select Body Protection (Lab Coat, Gown) AssessExposure->SelectBody SelectRespiratory Determine Need for Respiratory Protection AssessExposure->SelectRespiratory Donning Proper Donning of PPE SelectGloves->Donning SelectEyeFace->Donning SelectBody->Donning SelectRespiratory->Donning Handling Handle Chemical in Designated Area Donning->Handling Doffing Proper Doffing of PPE Handling->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal

Caption: Workflow for PPE selection, use, and disposal.

Engineering Controls: Creating a Safe Environment

Engineering controls are the most effective way to reduce exposure.

  • Ventilation: Always handle 6-Chloro-5-methylnicotinic acid ethyl ester in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for preventing accidents.

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[1][4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[9]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1]

  • In case of Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • In case of a Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.[10] Do not let the product enter drains.[3]

Emergency Response Flowchart

Emergency_Response Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Spill Response Incident Incident Occurs (Spill or Exposure) Assess Assess the Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area if Necessary Assess->Evacuate Unsafe Alert Alert Supervisor and Emergency Services Assess->Alert Major Incident EyeContact Eye Contact: Rinse for 15 mins Assess->EyeContact Exposure SkinContact Skin Contact: Wash with Soap & Water Assess->SkinContact Exposure Inhalation Inhalation: Move to Fresh Air Assess->Inhalation Exposure Contain Contain Spill with Inert Absorbent Assess->Contain Minor Spill SeekMedical Seek Medical Attention EyeContact->SeekMedical SkinContact->SeekMedical Inhalation->SeekMedical Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Alert

Caption: Flowchart for emergency response to spills or exposure.

Waste Disposal: Responsible Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Contaminated Materials: All contaminated PPE, absorbent materials, and empty containers should be disposed of as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste.

  • Disposal Protocol: Dispose of contents/container to an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11] After rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the label.[11]

Conclusion

The safe handling of 6-Chloro-5-methylnicotinic acid ethyl ester is paramount for the well-being of laboratory personnel and the success of research endeavors. By understanding the hazards, diligently using appropriate PPE and engineering controls, and being prepared for emergencies, a safe and productive laboratory environment can be maintained. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.